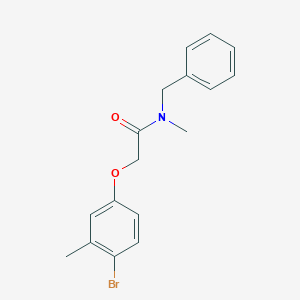![molecular formula C19H15FO6 B241740 [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl ester, also known as Flumequine, is a synthetic antimicrobial agent belonging to the quinolone class. It has been widely used in veterinary medicine for the treatment of bacterial infections in livestock, poultry, and aquaculture. However, due to its potential toxicity and the emergence of antibiotic resistance, the use of Flumequine has been restricted in many countries. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Flumequine in scientific research.
Wirkmechanismus
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este exerts its antimicrobial activity by inhibiting the activity of DNA gyrase, a bacterial enzyme that is involved in DNA replication and transcription. By binding to the DNA gyrase complex, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este induces DNA damage and cell death in susceptible bacteria. The specific mechanism of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este action is still under investigation, but it is believed to involve the formation of a stable complex between the drug and the enzyme.
Biochemical and physiological effects:
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have a number of biochemical and physiological effects in bacterial cells. It can induce oxidative stress, DNA damage, and changes in gene expression patterns. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have immunomodulatory effects in fish, enhancing the activity of immune cells and promoting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has several advantages as a research tool, including its broad-spectrum antimicrobial activity, high potency, and well-characterized mechanism of action. However, its use is limited by its potential toxicity and the emergence of antibiotic resistance. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este is not suitable for use in human subjects and should be handled with caution in laboratory settings.
Zukünftige Richtungen
There are several potential directions for future research on [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este. One area of interest is the development of new quinolone derivatives with improved efficacy and safety profiles. Another area of focus is the investigation of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este's immunomodulatory effects in different animal models. Finally, there is a need for further studies on the potential impact of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este use on the environment and public health.
Synthesemethoden
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este can be synthesized by a multistep process involving the condensation of 4-fluorophenol with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained in high yield and purity through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been widely used as a research tool in various fields, including microbiology, biochemistry, and pharmacology. It has been shown to have potent antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has also been used as a probe to study the mechanism of DNA gyrase inhibition, which is the target of quinolone antibiotics.
Eigenschaften
Produktname |
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este |
|---|---|
Molekularformel |
C19H15FO6 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
methyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H15FO6/c1-11-19(26-13-5-3-12(20)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ZJAIVQUIDZVUPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)